Ethyl 3-amino-6-phenylpyrazine-2-carboxylate
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Overview
Description
Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is a heterocyclic compound that contains a pyrazine ring substituted with an amino group at the 3-position, a phenyl group at the 6-position, and an ethyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-6-phenylpyrazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-carboxylic acid derivatives with phenylhydrazine under acidic conditions, followed by esterification with ethanol. The reaction conditions often require refluxing in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 3-amino-6-phenylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl group can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxamide: Similar structure but lacks the phenyl group.
6-Phenylpyrazine-2-carboxylate: Similar structure but lacks the amino group.
Ethyl 3-amino-2-carboxylate: Similar structure but lacks the phenyl group.
Uniqueness
Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is unique due to the presence of both the amino and phenyl groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 3-amino-6-phenylpyrazine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with an amino group and a phenyl group, which contribute to its unique chemical properties. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Its mechanism of action involves inhibiting the growth of various bacterial and fungal strains by disrupting their metabolic processes.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.
Case Study: Cytotoxicity against Cancer Cell Lines
A study conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. The compound demonstrated an IC50 value of approximately 25 µM against HeLa cells, indicating significant potential for further exploration in oncology.
Table 2: Cytotoxicity Data
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity. For instance, its antimicrobial effects are linked to interference with bacterial cell wall synthesis and metabolic pathways.
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazine derivatives to highlight its unique properties:
Table 3: Comparison with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity | Reference |
---|---|---|---|
This compound | Moderate | High | |
Methyl 3-amino-6-methylpyrazine-2-carboxylate | Low | Moderate | |
3-Amino-6-bromopyrazine-2-carboxylic acid | High | Low |
Conclusion and Future Directions
This compound shows promising biological activity, particularly as an antimicrobial and anticancer agent. Further studies are warranted to elucidate its detailed mechanisms of action and potential therapeutic applications. Future research should focus on optimizing its structure for enhanced efficacy and reduced toxicity in clinical settings.
Properties
CAS No. |
113424-64-9 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
ethyl 3-amino-6-phenylpyrazine-2-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-13(17)11-12(14)15-8-10(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15) |
InChI Key |
PUFPDJYKWPPJPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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